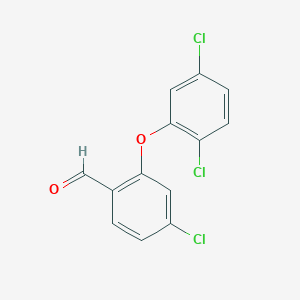

![molecular formula C17H12F3N3O3 B2498936 7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-82-6](/img/structure/B2498936.png)

7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

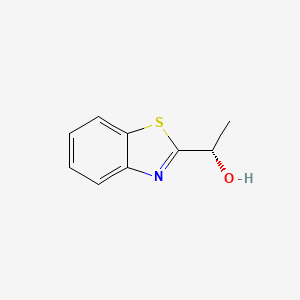

The compound belongs to the class of pyrido[1,2-a]pyrimidines, a group known for its biological activity and potential in drug development. The specificity of substituents like the trifluoromethoxy phenyl group and the carboxamide moiety suggests targeted modifications to enhance certain chemical or pharmacological properties.

Synthesis Analysis

Synthesis routes for pyrido[1,2-a]pyrimidines involve the cyclization of appropriate precursors, often under conditions that promote the closure of the pyrimidine ring. One common approach for synthesizing similar compounds involves starting with a 3-amino pyridine derivative, which is then functionalized through reactions with various reagents to introduce the desired substituents at specific positions on the ring system (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of a bicyclic system comprising a pyridine ring fused to a pyrimidine ring. The substitution patterns on these rings, such as the 7-methyl group and the N-(4-(trifluoromethoxy)phenyl) substituent, significantly influence the molecule's electronic distribution, potentially affecting its chemical reactivity and interaction with biological targets. Crystal structure determination methods, such as X-ray crystallography, provide detailed insights into the arrangement of atoms within the molecule and the spatial orientation of its substituents (Liu et al., 2016).

科学的研究の応用

Synthesis and Structure-Activity Relationships Compounds structurally related to "7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide" are often synthesized through complex chemical pathways that explore the relationship between their structure and biological activity. For instance, Palanki et al. (2000) investigated N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide and its analogs for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research highlighted the importance of specific substitutions on the pyrimidine ring for activity and potential oral bioavailability, providing insights into the synthesis of compounds with optimized pharmacological properties (Palanki et al., 2000).

Biological Evaluation and Potential Therapeutic Applications The biological evaluation of pyridopyrimidine derivatives often focuses on their anticancer and anti-inflammatory activities. For example, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the potential of these compounds in treating inflammation and cancer (Rahmouni et al., 2016).

Chemical Properties and Interaction Studies The chemical properties and interaction patterns of pyridopyrimidine derivatives can be crucial for understanding their biological activities. Nagarajaiah and Begum (2014) studied the structural modifications and supramolecular aggregation of thiazolopyrimidines, providing insights into their conformational features and interaction patterns. Such studies are essential for designing compounds with desired biological activities and pharmacokinetic properties (Nagarajaiah & Begum, 2014).

特性

IUPAC Name |

7-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3/c1-10-2-7-14-21-8-13(16(25)23(14)9-10)15(24)22-11-3-5-12(6-4-11)26-17(18,19)20/h2-9H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJPTOQBXPNRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

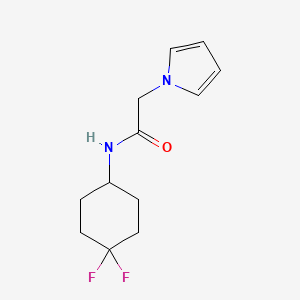

![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)

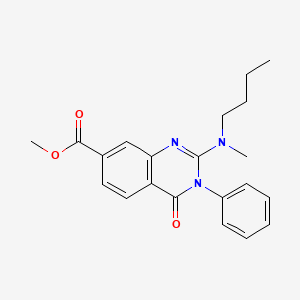

![N,N-Dimethyl-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2498861.png)

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)

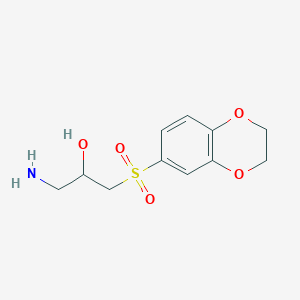

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)